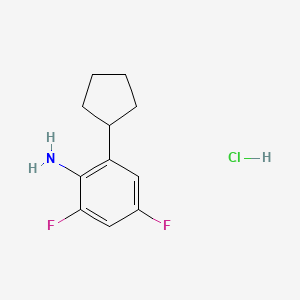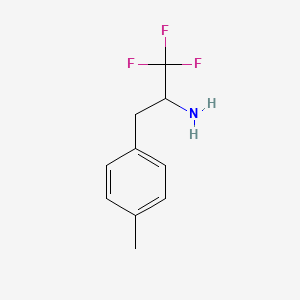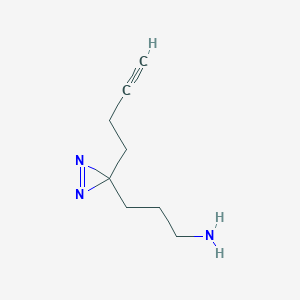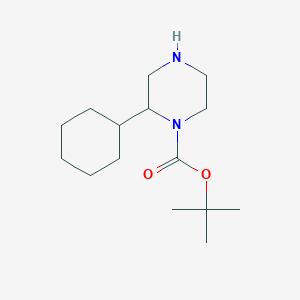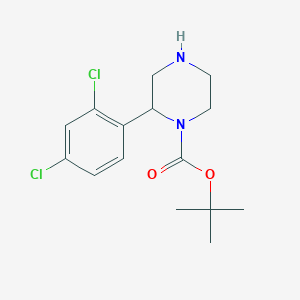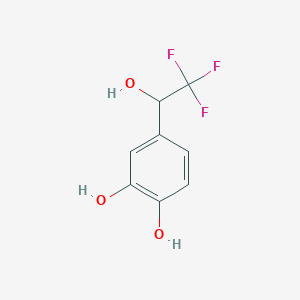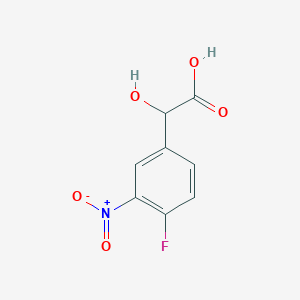
4-Fluoro-3-nitromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitromandelic acid is an organic compound that features both a fluorine atom and a nitro group attached to a mandelic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitromandelic acid typically involves the nitration of 4-fluoromandelic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-fluoro-3-nitrobenzoic acid.
Reduction: Formation of 4-fluoro-3-aminomandelic acid.
Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-nitromandelic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s binding affinity and specificity to target proteins or enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar in structure but lacks the mandelic acid backbone.
4-Fluoro-3-aminomandelic acid: A reduced form of 4-Fluoro-3-nitromandelic acid with an amine group instead of a nitro group.
4-Fluoromandelic acid: The precursor to this compound, lacking the nitro group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group on the mandelic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H6FNO5 |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
Clave InChI |
XQFRWGFLJQFLFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


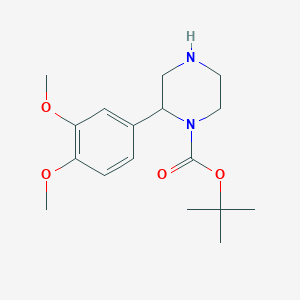
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
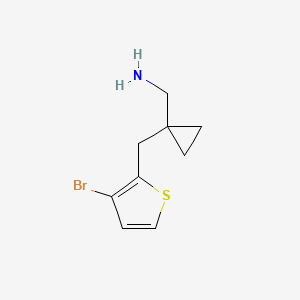
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
